molecular formula C39H72O5 B052968 1,2-Dioleoyl-sn-glycerol CAS No. 24529-88-2

1,2-Dioleoyl-sn-glycerol

Cat. No.: B052968
CAS No.: 24529-88-2
M. Wt: 621.0 g/mol
InChI Key: AFSHUZFNMVJNKX-LLWMBOQKSA-N
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Description

1,2-Dioleoyl-sn-glycerol (DOG) is a naturally occurring lipid molecule found in the cell membranes of all organisms. It is a glycerol-based lipid with two long-chain fatty acid tails and a glycerol backbone. DOG is a key component of the cell membrane and plays an important role in many biochemical processes, including signal transduction and energy metabolism.

Scientific Research Applications

  • Synthesis Techniques:

    • Nyilas (1997) described the synthesis of 1,2-dioleoyl-sn-glycerol using 9-fluorenylmethoxycarbonyl (FMOC) for protection of glycerol's 3-position, yielding a selective deprotection and minimal acyl migration (Nyilas, 1997).
  • Chemical Properties and Polymorphism:

    • Bayés-García et al. (2013) investigated the influence of thermal treatments on the crystallization and transformation of trioleoyl glycerol and 1,2-dioleoyl-3-rac-linoleoyl glycerol, identifying multiple polymorphic forms (Bayés-García et al., 2013).
  • Radiosynthesis:

    • Schmitt et al. (1995) synthesized 1,2-Dioleoyl-sn-[3-3H]glycero-3-phospho(1-rac-glycerol) from this compound, employing a new radiosynthetic procedure (Schmitt et al., 1995).
  • Chiroptical Studies:

    • Michelsen et al. (1981) synthesized S-alkyl derivatives of 1-thioglycerol, including 1,2-dioleoyl-3-S-tetradecyl-3-thio-sn-glycerol, and investigated their chiroptical properties (Michelsen et al., 1981).
  • Lipase Inhibition:

    • Villani and Pfeiffer (1976) prepared the pancreatic lipase inhibitor 1,2-dioleoyl-3-(alpha-14C-1-adamantoyl)-sn-glycerol, demonstrating its specific activity in a synthesis process (Villani & Pfeiffer, 1976).
  • Membrane Biophysics:

    • Cheng and Hui (1986) found that this compound enhances the Ca-transport function of Ca-ATPase in reconstituted vesicles, linking this effect to its tendency to destabilize lipid bilayers (Cheng & Hui, 1986).
  • Metabolism Studies:

    • Redgrave et al. (1988) investigated the metabolism of chylomicrons and triacylglycerol-rich emulsions in rats fed with 1,2-dioleoyl-3-(saturated)acyl-sn-glycerols, providing insights into chylomicron composition and metabolism (Redgrave et al., 1988).
  • High-Temperature Water Behavior:

    • Changi et al. (2012) studied the behavior of 1,2-dioleoyl-sn-glycero-3-phosphocholine in high-temperature water, revealing hydrolysis pathways and product formation (Changi et al., 2012).

Mechanism of Action

Target of Action

1,2-Dioleoyl-sn-glycerol (DAG) is a glycerolipid that primarily targets Protein Kinase C (PKC) . PKC is a family of protein kinase enzymes that are involved in controlling the function of other proteins through the phosphorylation of hydroxyl groups of serine and threonine amino acid residues .

Mode of Action

This compound acts as an analog of the PKC-activating second messenger DAG . It interacts with its target, PKC, by binding to the regulatory domain of PKC that recognizes DAG . This binding leads to the activation of PKC, which then goes on to phosphorylate various target proteins within the cell .

Biochemical Pathways

The activation of PKC by this compound influences several biochemical pathways. One key pathway is the Phosphatidylinositol (PI) signaling system . In this system, PKC plays a crucial role in the regulation of many cellular processes, including cell proliferation and differentiation .

Pharmacokinetics

As a lipid molecule, it is likely to be absorbed in the intestines, distributed via lipoproteins in the bloodstream, metabolized in the liver, and excreted in the bile .

Result of Action

The activation of PKC by this compound can lead to various cellular responses. For instance, it has been shown to be nearly equipotent in inducing the acrosome reaction in human sperm . The acrosome reaction is a process where the sperm releases digestive enzymes to penetrate the egg during fertilization .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the presence of other signaling molecules, the cellular context, and the specific isoform of PKC present can all affect the compound’s action, efficacy, and stability . .

Safety and Hazards

1,2-Dioleoyl-sn-glycerol is not for human or veterinary use . In case of skin contact, it is advised to wash off with soap and plenty of water. If inhaled, move the person into fresh air. If not breathing, give artificial respiration .

Future Directions

1,2-Dioleoyl-sn-glycerol plays a significant role in the induction of the acrosome reaction in human sperm, which suggests its potential application in the field of reproductive biology . It is also used in the preparation of liposomes, indicating its potential use in drug delivery systems .

Properties

IUPAC Name

[(2S)-3-hydroxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H72O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(41)43-36-37(35-40)44-39(42)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17-20,37,40H,3-16,21-36H2,1-2H3/b19-17-,20-18-/t37-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFSHUZFNMVJNKX-LLWMBOQKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCC=CCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@H](CO)OC(=O)CCCCCCC/C=C\CCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H72O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001312870
Record name 1,2-Dioleoyl-sn-glycerol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001312870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

621.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name DG(18:1(9Z)/18:1(9Z)/0:0)
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0007218
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

24529-88-2
Record name 1,2-Dioleoyl-sn-glycerol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24529-88-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name sn-1,2-Dioleoylglycerol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024529882
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2-Dioleoyl-sn-glycerol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001312870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name GLYCERYL 1,2-DIOLEATE, (S)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0B6KAM5VNK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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